molecular formula C20H17FN2O2S B2766501 1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034226-40-7

1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Cat. No.: B2766501
CAS No.: 2034226-40-7
M. Wt: 368.43
InChI Key: VPWJZXWEVWBQCD-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034226-40-7) is a synthetically designed organic compound featuring a complex molecular skeleton that integrates a 2,3-dihydroindole (indoline) core with both a 4-fluoro-2-methylphenylsulfonyl group and a pyridin-4-yl substituent . This specific structural combination, particularly the sulfonamide moiety and the aromatic systems, is indicative of high potential for specificity and affinity in biological target systems . The presence of the fluorine atom is a notable feature, as it often enhances the metabolic stability and membrane permeability of a compound, improving its pharmacokinetic properties . The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs, and is known for its broad-spectrum biological activities . This makes derivatives containing this scaffold invaluable in drug discovery for constructing novel pharmacophores . Compounds with structural similarities, particularly those featuring an N-arylsulfonyl indole or indoline core, have been documented to possess significant affinity for 5-hydroxytryptamine (5-HT) receptors, which are critical targets in neuropsychiatric drug development . Furthermore, recent high-throughput screening efforts have identified novel chemotypes with unprecedented selectivity for dopamine receptors (such as the D3 receptor), highlighting the potential of such structures in developing research tools and therapeutic leads for disorders like substance use disorder and schizophrenia . As a research chemical, this compound is well-suited for various applications, including use as a key intermediate in the synthesis of more specialized chemicals, as a candidate for high-throughput screening campaigns, and for in vitro pharmacological profiling to investigate its mechanism of action and selectivity against GPCRs and other biological targets. This product is intended for research and development purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-14-12-18(21)3-5-20(14)26(24,25)23-11-8-17-13-16(2-4-19(17)23)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWJZXWEVWBQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, identified by its CAS number 2034226-40-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C20H17FN2O2SC_{20}H_{17}FN_{2}O_{2}S, with a molecular weight of 368.4 g/mol. The compound features a sulfonyl group linked to an indoline structure, which is known to influence its biological activity.

PropertyValue
CAS Number2034226-40-7
Molecular FormulaC20H17FN2O2S
Molecular Weight368.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain pathways involved in cancer cell proliferation and may modulate signaling cascades relevant to various diseases.

Key Mechanisms:

  • Enzyme Inhibition: The compound may bind to the active sites of enzymes, inhibiting their function.
  • Receptor Modulation: It can interact with receptors, altering their signaling pathways, which is crucial in therapeutic contexts such as cancer treatment.

Biological Activity

Recent studies have demonstrated the compound's potential in various biological assays:

  • Anticancer Activity: In vitro studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values for these cells range from 0.87 μM to 12.91 μM, indicating a potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values of approximately 17.02 μM .
  • Selectivity Index: The compound showed a favorable selectivity index against cancer cells, suggesting it may have lower toxicity towards normal cells while effectively targeting malignant ones .

Case Studies

A study published in MDPI highlighted the compound's efficacy in inducing apoptosis in cancer cells through the activation of caspase pathways. For instance, treated MCF-7 cells exhibited increased levels of caspase 9, reaching concentrations of 27.13 ng/mL compared to controls .

Comparative Analysis

To better understand the effectiveness of this compound, it can be compared with similar compounds:

Compound NameIC50 (μM)Mechanism of Action
This compound 0.87 - 12.91Enzyme inhibition and receptor modulation
5-Fluorouracil 17.02Antimetabolite affecting DNA synthesis
Staurosporine VariableProtein kinase inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of sulfonamides, bis-sulfones, and pyridine-containing derivatives. Key comparisons include:

1-(Sulfonyl)-5-(arylsulfonyl)indoline Derivatives
  • Example : 1-(sulfonyl)-5-(arylsulfonyl)indoline (Compound 5 in ).
  • Comparison :
    • Core Structure : Both compounds share an indoline backbone with sulfonyl substitutions.
    • Substituent Differences : The target compound replaces the generic "arylsulfonyl" group with a specific 4-fluoro-2-methylphenylsulfonyl moiety and introduces a pyridin-4-yl group.
    • Biological Relevance : The analog in regulates pyruvate kinase M2 (PKM2), a metabolic enzyme, suggesting the target compound may similarly interact with kinase pathways .
CB2-Selective Bis-Sulfone Sch225336
  • Example : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide ().
  • Comparison :
    • Sulfonyl Arrangement : Both compounds feature bis-sulfonyl groups, but Sch225336 includes methoxy-phenyl substitutions, whereas the target compound uses fluorinated and methylated aryl groups.
    • Pharmacological Target : Sch225336 is a CB2 receptor ligand, highlighting the role of sulfonyl groups in receptor binding. This suggests fluorinated sulfonamides like the target compound could be optimized for receptor selectivity .
Fluorinated Pyridine Derivatives
  • Example : 2-Fluoro-5-(4-fluorophenyl)pyridine ().
  • Comparison :
    • Pyridine Substitution : Both compounds incorporate fluorinated aryl-pyridine motifs.
    • Structural Impact : Fluorination at the phenyl ring enhances metabolic stability and lipophilicity, a feature shared with the target compound’s 4-fluoro-2-methylphenylsulfonyl group .

Pharmacological and Physicochemical Properties

Property Target Compound 1-(Sulfonyl)-5-(arylsulfonyl)indoline () Sch225336 () 2-Fluoro-5-(4-fluorophenyl)pyridine ()
Core Structure Indoline-sulfonyl-pyridine Indoline-bis-sulfonyl Bis-sulfonyl-phenyl-ethylamine Fluorophenyl-pyridine
Key Substituents 4-Fluoro-2-methylphenyl, pyridin-4-yl Generic arylsulfonyl 4-Methoxyphenyl, methanesulfonamide 2-Fluoro, 4-fluorophenyl
Biological Activity Hypothesized kinase modulation PKM2 regulation CB2 receptor modulation Precursor for bioactive molecules
Fluorination Impact Enhanced metabolic stability Not specified Not applicable Improved crystallinity and stability
Synthetic Yield Not reported Not reported Not reported High-purity crystalline product

Key Research Findings

  • Sulfonyl Groups in Bioactivity : The sulfonyl moiety in the target compound and its analogs (e.g., –3) is critical for enzyme or receptor interactions, particularly in kinase and metabolic pathways .
  • Fluorination Benefits : Fluorinated aryl groups, as seen in the target compound and , improve pharmacokinetic properties such as half-life and membrane permeability .
  • Synthesis Challenges : Multi-step syntheses for sulfonamide-indoline hybrids require careful optimization of coupling reactions and purification steps to achieve viable yields .

Q & A

Q. Basic

  • HPLC : C18 column, mobile phase: acetonitrile/0.1% formic acid, detection at 254 nm .
  • LC-MS/MS : ESI+ mode, monitor m/z transitions for the parent ion and sulfonate fragment .
  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) to track fluorophenyl stability .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluoro position to enhance sulfonamide acidity and target binding .
  • Pyridine Modifications : Replace pyridin-4-yl with pyridin-3-yl to alter steric interactions with receptors .
  • Computational SAR : QSAR models (e.g., CoMFA) can prioritize derivatives with predicted logP < 3.5 .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

  • Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures .
  • Prodrug Approach : Convert the sulfonamide to a phosphate ester for enhanced solubility and enzymatic activation .

How are metabolic pathways investigated for this compound?

Q. Advanced

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF .
  • Isotope Labeling : Synthesize a ¹⁴C-labeled analog to trace excretion pathways in rodent models .

Can this compound exhibit synergistic effects with existing therapeutics?

Q. Advanced

  • Combination Screens : Test with cisplatin (for cancer) or β-lactams (for antibacterial activity) in checkerboard assays .
  • Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify overlapping pathways (e.g., apoptosis or cell cycle arrest) .

Notes

  • Methodological Rigor : Emphasis on reproducibility, including detailed reaction conditions and validation assays.

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